molecular formula C8H9KO4S B565767 4-Ethylphenyl Sulfate Potassium Salt CAS No. 1574285-06-5

4-Ethylphenyl Sulfate Potassium Salt

Cat. No.: B565767
CAS No.: 1574285-06-5
M. Wt: 240.314
InChI Key: WHBJOLRFIRVGDM-UHFFFAOYSA-M
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Description

4-Ethylphenyl Sulfate Potassium Salt is the potassium salt form of 4-Ethylphenyl Sulfate (4EPS), a significant microbiota-derived metabolite that serves as a critical research tool for investigating the gut-organ axis, particularly in neurology and renal disease . This compound is a key uremic toxin, and elevated serum concentrations have been detected in patients with chronic kidney disease (CKD), suggesting its utility as a biomarker for renal function . Research has illuminated its profound impact on the gut-brain axis, where it acts as a potent gut-derived metabolite that can alter brain activity and behavior . Studies in murine models demonstrate that 4EPS enters the brain and is associated with changes in region-specific activity and functional connectivity, particularly in regions of the limbic system such as the amygdala and hypothalamus . Mechanistic studies reveal that 4EPS influences complex behaviors by impairing oligodendrocyte maturation and reducing oligodendrocyte-neuron interactions, leading to reduced myelination of neuronal axons . Consequently, mice exposed to 4EPS consistently display anxiety-like behaviors, providing a direct link between a gut microbial metabolite and brain function . Furthermore, 4EPS is significantly elevated in the plasma of individuals with autism spectrum disorder (ASD) and in corresponding mouse models, positioning it as a promising target for exploring the gut microbiome's role in neurodevelopmental conditions . Its role within the gut-brain-kidney axis highlights how gut dysbiosis can contribute to systemic inflammation and metabolic imbalances, exacerbating the progression of chronic diseases . Researchers utilize this compound to probe these intricate inter-organ communications, offering avenues for novel biomarker discovery and therapeutic interventions .

Properties

IUPAC Name

potassium;(4-ethylphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBJOLRFIRVGDM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metabolic Pathway of Aromatic Amino Acids

Gut bacteria catalyze the reductive metabolism of tyrosine and phenylalanine through a series of enzymatic reactions:

  • Aminotransferase-mediated deamination : Converts tyrosine to 4-hydroxyphenylpyruvate.

  • Decarboxylation : 4-hydroxyphenylpyruvate is transformed into 4-hydroxyphenylacetate (4-HPA) via pyruvate dehydrogenase.

  • Reductive reactions : 4-HPA undergoes microbial reduction to form 4-ethylphenol, facilitated by phenolic acid decarboxylases and reductases.

Table 1: Key Enzymes in Microbial 4-Ethylphenol Production

EnzymeFunctionSubstrateProduct
AminotransferaseDeamination of tyrosineTyrosine4-Hydroxyphenylpyruvate
Pyruvate dehydrogenaseDecarboxylation4-Hydroxyphenylpyruvate4-HPA
Phenolic acid reductaseReduction of 4-HPA4-HPA4-Ethylphenol

Enzymatic Sulfation of 4-Ethylphenol

The second critical phase involves sulfation of 4-ethylphenol in the liver, mediated by sulfotransferase enzymes (SULTs). This step converts the hydrophobic 4-ethylphenol into the water-soluble 4-EPS, enabling systemic circulation.

Sulfotransferase Activity

  • SULT1A1/2 isoforms : These liver-specific enzymes transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of 4-ethylphenol.

  • Reaction conditions : Optimal activity occurs at physiological pH (7.4) and temperature (37°C), with Mg²⁺ as a cofactor.

Reaction Scheme:

4-Ethylphenol+PAPSSULT1A1/24-Ethylphenyl sulfate+PAP\text{4-Ethylphenol} + \text{PAPS} \xrightarrow{\text{SULT1A1/2}} \text{4-Ethylphenyl sulfate} + \text{PAP}

Potassium Salt Formation

The final step involves neutralization with potassium hydroxide (KOH) to yield the potassium salt:
4-Ethylphenyl sulfate+KOH4-Ethylphenyl sulfate potassium salt+H2O\text{4-Ethylphenyl sulfate} + \text{KOH} \rightarrow \text{4-Ethylphenyl sulfate potassium salt} + \text{H}_2\text{O}

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted substrates and byproducts. Source outlines a protocol for isolating 4-EPS using dialysis and chromatography :

Dialysis Protocol

  • Buffer preparation : Acetate buffer (pH 4.3) is used to maintain compound stability.

  • Dialysis membrane : SnakeSkin™ tubing (10 kDa MWCO) retains 4-EPS while allowing smaller impurities to diffuse out.

  • Process :

    • Incubate the reaction mixture at 4°C for 72 hours.

    • Replace buffer every 9 hours to enhance impurity removal.

Analytical Validation

  • UV-Vis spectroscopy : Confirms the absence of protein contaminants by monitoring absorbance at 280 nm.

  • LC-MS/MS : Quantifies 4-EPS using a Gemini C18 column with methanol/ammonium acetate gradients and SRM transition m/z 201 → 121.

Table 2: LC-MS/MS Parameters for 4-EPS Quantification

ParameterSpecification
ColumnGemini C18, 2 × 150 mm, 5 µm
Mobile phase A10 mM ammonium acetate in water
Mobile phase B10 mM ammonium acetate in methanol
Gradient0–100% B over 6 min
Flow rate0.3 mL/min
Ionization modeESI-negative

Challenges and Optimizations

Microbial Yield Limitations

  • Substrate availability : Tyrosine and phenylalanine concentrations in the gut directly influence 4-ethylphenol production.

  • Microbial diversity : Strains like Clostridium sporogenes and Bacteroides spp. exhibit varying efficiencies in aromatic amino acid metabolism.

Enzymatic Sulfation Efficiency

  • Cofactor availability : PAPS levels in hepatocytes regulate sulfation rates. Depletion can lead to incomplete conversion.

  • pH sensitivity : SULT1A1/2 activity declines sharply outside pH 6.5–7.5, necessitating strict buffer control.

Comparative Analysis of Preparation Methods

While microbial biosynthesis dominates current research, chemical synthesis remains underexplored in peer-reviewed literature. The exclusion of non-academic sources (e.g., commercial websites) limits detailed insights into traditional sulfonation-neutralization routes. However, enzymatic methods offer advantages in specificity and scalability for biomedical applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl Sulfate Potassium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it back to 4-ethylphenol.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces sulfonic acids.

    Reduction: Yields 4-ethylphenol.

    Substitution: Results in various substituted phenyl compounds.

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

  • Uremic Toxin Studies : The compound is recognized as a uremic toxin, implicated in renal dysfunction. Its biological activity has been linked to the disruption of cellular processes in renal tissues, contributing to chronic kidney disease pathophysiology.
  • Metabolite Tracking : It serves as a reference standard in studies involving gut microbial metabolites and their effects on host physiology. Notably, it has been investigated for its role in metabolic disorders and neurological conditions.

2. Pharmacological Insights

  • Neurological Research : Elevated levels of 4-ethylphenyl sulfate have been associated with anxiety behaviors in autistic individuals. Research indicates that alterations in plasma levels may correlate with behavioral changes, highlighting its potential role in neurocognitive disorders .
  • Drug Metabolism Studies : The compound's interactions with cytochrome P450 enzymes suggest implications for pharmacokinetics and drug interactions, making it valuable for investigating drug metabolism pathways.

3. Environmental Analysis

  • Metabolic Studies : It is used as a tracer in metabolic studies to track the fate of compounds within biological systems. Its isotopic labeling properties enhance analytical techniques like mass spectrometry.
  • Impact on Gut Microbiota : Research suggests that this compound can influence gut microbiome composition and function, with implications for gastrointestinal health and disease .

Case Study 1: Anxiety Phenotype Correlation

A study explored the relationship between plasma levels of 4-ethylphenyl sulfate and anxiety behaviors in children with autism spectrum disorder (ASD). Key findings included:

  • Initial Plasma Level : Average plasma concentration was found to be 29 μg/L.
  • Post-Treatment Reduction : After intervention, levels dropped to 9 μg/L, correlating with significant reductions in anxiety behaviors .

Case Study 2: Effects on Renal Function

Research examining the effects of 4-ethylphenyl sulfate on renal function demonstrated:

  • Impact on Kidney Health : The compound was shown to negatively influence kidney function and promote inflammation in renal tissues.
  • Mechanistic Insights : Investigations into how this compound disrupts cellular processes have provided insights into chronic kidney disease mechanisms.

Mechanism of Action

The mechanism of action of potassium 4-ethylphenyl sulfate involves its interaction with biological systems. It is known to:

    Modulate Neurological Health: As a gut microbial metabolite, it can influence neurological functions and behaviors.

    Affect Metabolic Pathways: It is involved in the metabolism of aromatic amino acids and can impact metabolic health.

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure : Comprises an ethyl-substituted phenyl ring linked to a sulfate group, neutralized by potassium.
  • Biological Role : Linked to insulin resistance, chronic kidney disease (CKD), autism spectrum disorder (ASD) models, and pheromonal communication in rodents .
  • Metabolic Pathway: Gut microbiota convert dietary tyrosine to 4-ethylphenol, which is sulfated in the liver to form 4-ethylphenyl sulfate .
  • Applications : Used to study uremic toxin dynamics, gut-microbiome-host interactions, and neurological behaviors in preclinical models .

Comparison with Structurally and Functionally Similar Compounds

p-Cresyl Sulfate (pCS)

  • Structure : Methyl-substituted phenyl sulfate (vs. ethyl in 4EPS).
  • Source : Derived from tyrosine metabolism via gut microbiota, similar to 4EPS, but enzymatic pathways differ .
  • Biological Impact: Associated with CKD progression and uremia, similar to 4EPS. Both compounds are renally cleared, but pCS exhibits higher plasma retention in CKD models .

3-Indoxyl Sulfate Potassium Salt

  • Structure : Indole ring substituted with a sulfate group.
  • Source : Derived from tryptophan metabolism by gut bacteria.
  • Biological Impact: Promotes glomerular sclerosis and renal fibrosis in CKD . Renal uptake ratios for 3-Indoxyl Sulfate decrease in organic anion transporter (OAT) knockout models, similar to 4EPS .

4-Ethylphenol Sodium Sulfate

  • Structure : Sodium salt counterpart of 4EPS.
  • Biological Impact :
    • Shares bioactivity with 4EPS Potassium Salt, including associations with insulin resistance and CKD .
    • Used interchangeably in metabolomic studies, though cation choice (Na⁺ vs. K⁺) may affect solubility and stability .

Data Tables

Table 1: Structural and Functional Comparison of Sulfated Uremic Toxins

Compound CAS Number Key Substituent Associated Conditions Unique Features
4-Ethylphenyl Sulfate K⁺ 1574285-06-5 Ethyl ASD, CKD, Hypertension Linked to neural axon myelination defects
p-Cresyl Sulfate Not Provided Methyl CKD, Uremia Higher renal toxicity in advanced CKD
3-Indoxyl Sulfate K⁺ 3187-53-7 Indole CKD, Glomerular Sclerosis Tryptophan-derived; promotes fibrosis

Key Research Findings

  • 4-Ethylphenyl Sulfate Potassium Salt :
    • Elevated plasma levels correlate with anxiety-like behaviors in murine ASD models and myelination defects .
    • Higher abundance in vegans due to soy protein metabolism by gut bacteria .
    • Inverse association with BMI and hypertension, suggesting complex metabolic roles .
  • p-Cresyl Sulfate :
    • Accelerates CKD progression via oxidative stress pathways, with stronger clinical validation than 4EPS .
  • 3-Indoxyl Sulfate :
    • Directly promotes glomerular sclerosis, validated in both human and rodent studies .

Biological Activity

4-Ethylphenyl Sulfate Potassium Salt (4EPS) is a compound that has garnered attention in recent scientific research due to its biological activity and potential implications in pharmacology and toxicology. This article explores the biological activity of 4EPS, examining its metabolic pathways, interactions with biological systems, and implications for health and disease.

This compound is the potassium salt of 4-ethylphenyl sulfate, characterized by the following molecular formula:

  • Molecular Formula: C8_8H9_9O4_4S
  • CAS Number: 1574285-06-5

The compound appears as a white to pale beige solid with a melting point ranging from 275°C to 278°C. It is primarily utilized in research settings for its unique isotopic labeling properties, particularly in studies involving metabolic pathways and environmental analyses .

Biological Activity Overview

Research indicates that 4EPS exhibits significant biological activity, particularly as a uremic toxin. It has been implicated in various physiological processes, including:

  • Metabolic Pathways: 4EPS is a product of microbial metabolism of dietary phenols, particularly from the gut microbiota. Its presence in the bloodstream can indicate alterations in gut microbial composition .
  • Neurological Effects: Elevated levels of 4EPS have been associated with anxiety phenotypes in autistic individuals. A study showed a correlation between reduced plasma concentrations of 4EPS and decreased anxiety symptoms in children with autism .

The biological mechanisms through which 4EPS exerts its effects are not fully understood but may involve interactions with specific enzymes and receptors:

  • Enzyme Interactions: Compounds similar to 4EPS can influence cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug interactions .
  • Neuronal Impact: In animal models, accumulation of 4EPS has been linked to degradation of neuronal axons, indicating potential neurotoxic effects .

Case Study: Anxiety Phenotype Correlation

A notable study investigated the relationship between plasma levels of 4EPS and anxiety behaviors in autistic children. The findings revealed that:

  • Initial Plasma Level: Average plasma concentration was found to be 29 μg/L.
  • Post-Treatment Reduction: After intervention, levels dropped to 9 μg/L, correlating with significant reductions in anxiety behaviors .

Experimental Research on Mice

In another study involving mice, researchers injected subjects with varying doses of 4EPS to assess behavioral changes:

  • Dosage: Mice received daily injections of either saline or 30 mg/kg of 4EPS.
  • Behavioral Metrics:
    • Center durations: Time spent in the center area of an open field.
    • Distance from center: Measured exploratory behavior.
    • Startle response: Assessed through prepulse inhibition (PPI) tests .

Comparative Analysis with Related Compounds

To better understand the biological activity of 4EPS, it is useful to compare it with structurally similar compounds. The following table summarizes key differences among related compounds:

Compound NameStructure TypeKey Differences
This compound Non-deuterated variantLacks deuterium labeling; used similarly but less traceable.
Phenyl-d5 Sulfate Sodium Salt Deuterated phenolic sulfateDifferent alkyl substitution; sodium salt instead of potassium.
Ethylbenzene Non-sulfated aromatic compoundNo sulfate group; used primarily as an industrial solvent.
p-Toluenesulfonic Acid Aromatic sulfonic acidContains a sulfonic acid group; used as a reagent in organic synthesis.

Q & A

Q. What are the standard methods for synthesizing 4-Ethylphenyl Sulfate Potassium Salt, and how can purity be optimized?

The synthesis typically involves sulfonation of 4-ethylphenol followed by neutralization with potassium hydroxide. Key steps include:

  • Reaction Conditions : Use a molar ratio of 1:1.2 (phenol derivative to sulfuric acid) at 60–80°C for 1–2 hours to ensure complete sulfonation .
  • Neutralization : Add potassium hydroxide dropwise to the sulfonic acid intermediate at pH 7–8 to precipitate the potassium salt.
  • Crystallization : Cool the solution to 10°C for 1 hour to obtain coarse crystals, followed by centrifugation and drying .
  • Purity Optimization : Recrystallize from aqueous ethanol (70% v/v) and validate purity via HPLC (>95% by area) .

Q. How does the solubility profile of this compound influence its application in aqueous assays?

The potassium salt form enhances aqueous solubility compared to free acids or sodium salts, making it suitable for:

  • Metabolic Studies : Solubility in water (>50 mg/mL at 25°C) allows direct use in cell culture media or enzymatic assays without organic co-solvents .
  • Chromatography : High solubility minimizes column fouling in HPLC, improving peak resolution for sulfate conjugate quantification .
  • Stability Note : Store at -20°C in desiccated form to prevent hydrolysis; aqueous solutions are stable for ≤48 hours at 4°C .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of 10 mM ammonium acetate (pH 5.0) and methanol (85:15 v/v). Detection at 254 nm provides a LOD of 0.1 µg/mL .
  • LC-MS/MS : Employ electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode for trace-level detection (LOD: 0.01 ng/mL) in plasma or urine .
  • Validation : Include spike-recovery tests (85–115% recovery) and parallelism checks to confirm matrix compatibility .

Advanced Research Questions

Q. How does this compound interact with phase II metabolic enzymes, and what are the implications for drug metabolism studies?

  • Sulfotransferase (SULT) Substrate : The compound serves as a probe for SULT1A1/1E1 activity, with kinetic parameters (Km = 12 µM, Vmax = 4.2 nmol/min/mg) measured in human liver cytosol .
  • Inhibition Studies : Competitive inhibition assays using 4-nitrophenyl sulfate (Ki = 8.3 µM) reveal allosteric binding sites on SULT enzymes .
  • Bioavailability Impact : Sulfonation reduces membrane permeability; use Caco-2 cell monolayers to assess efflux ratios (e.g., P-gp-mediated transport) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • pH-Dependent Solubility : Re-evaluate solubility across pH 2–9. Note precipitation at pH <4 due to protonation of the sulfate group .
  • Isotope-Labeled Controls : Use deuterated analogs (e.g., 7-Hydroxy Coumarin-d5 Sulfate Potassium Salt) to distinguish degradation products from matrix interference in LC-MS .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor free 4-ethylphenol via HPLC to assess hydrolysis rates .

Q. How can isotopic labeling of this compound improve tracer studies in microbial metabolism?

  • Deuterated Synthesis : Introduce deuterium at the ethyl group via catalytic exchange (D2O, Pd/C, 100°C) to create [D5]-4-Ethylphenyl Sulfate for use in:
    • Mass Spectrometry : Quantify microbial turnover rates via isotopic dilution .
    • Enzyme Mechanism Studies : Track sulfonation/desulfonation pathways using [34S]-labeled sulfate .

Q. What methodological challenges arise in validating extraction protocols for this compound in complex environmental samples?

  • Matrix Effects : Soil and wastewater samples require SPE cleanup (Oasis HLB cartridges) to remove humic acids, which co-elute in HPLC .
  • Recovery Optimization : Use ultrasound-assisted emulsification micro-extraction (USAEME) with 1-octanol as the extractant (recovery: 92–97%) .
  • Interference Mitigation : Spike with 4-fluorophenyl sulfate as an internal standard to correct for ion suppression in MS .

Q. How do crystallographic properties influence the reproducibility of synthetic batches?

  • Polymorphism Screening : Perform XRPD to identify anhydrous vs. hydrate forms. Anhydrous crystals (density = 2.66 g/cm³) are preferred for long-term stability .
  • Crystallization Kinetics : Adjust cooling rates (0.5°C/min) and agitation (160 rpm) to minimize amorphous content .
  • Purity Correlation : Use DSC to detect impurities (>1% w/w) via melting point depression (pure form: 1069°C) .

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